
3-Tert-butyl-2-fluorophenol
Übersicht
Beschreibung
3-Tert-butyl-2-fluorophenol (3-TBF) is an aromatic compound that has been studied for its potential applications in a variety of fields. It is a member of the phenolic family and is a derivative of phenol, which is an aromatic compound that is widely used in the chemical and pharmaceutical industries. 3-TBF has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Sensor Development
Research on fluorophenols and their derivatives has led to the development of novel fluorescent probes and chemosensors. For example, studies have demonstrated the synthesis of fluorescence probes based on rhenium complexes with tert-butylphenol derivatives for cell imaging, highlighting the role of these compounds in developing new materials for biological applications (Carreño et al., 2016). Similarly, research on Schiff bases derived from tert-butylphenols has shown selective detection capabilities for ions like cyanide and aluminum, indicating the potential of these compounds in environmental monitoring and biochemical studies (Poongodi et al., 2020).
Catalysis and Materials Science
In materials science, derivatives of tert-butylphenol, such as those involved in the synthesis of polymeric materials, have been explored for their low dielectric properties, which are crucial for electronic applications (Wang et al., 2014). Furthermore, the catalytic activity of compounds containing tert-butylphenol units has been investigated for the synthesis of complex molecular structures, demonstrating the importance of these compounds in facilitating chemical transformations (Qian et al., 2011).
Environmental and Electrochemical Studies
Research has also delved into the environmental occurrence and fate of synthetic phenolic antioxidants, closely related to tert-butylphenol derivatives, highlighting concerns regarding their persistence and toxicity in ecosystems (Liu & Mabury, 2020). Moreover, studies on the electrochemical reactivity of bulky phenols with superoxide anion radicals provide insights into the antioxidative properties of these compounds, which could inform their application in medicinal chemistry and materials science (Zabik et al., 2019).
Eigenschaften
IUPAC Name |
3-tert-butyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPKFBBXRQCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



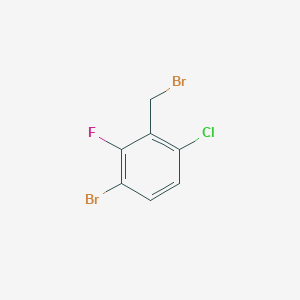

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
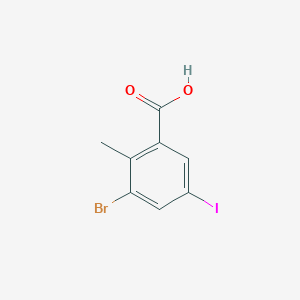
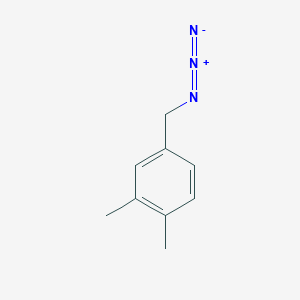
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
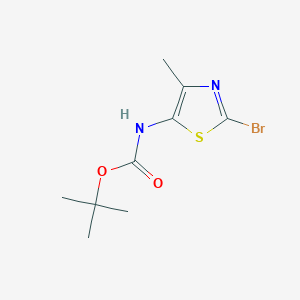
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
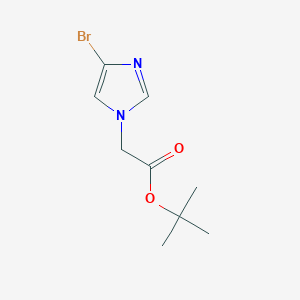
![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)
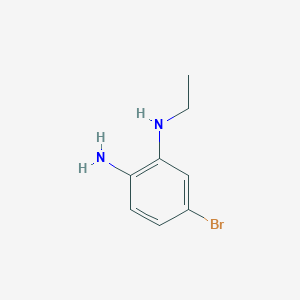
![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)
